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Introduction to Givinostat and Population PK/PD
Modeling

Givinostat (ITF2357) is an oral, synthetic histone deacetylase (HDAC) inhibitor that targets Class I and II
HDACGCs with potent inhibitory activity. Originally investigated for its anti-inflammatory and anti-cancer
properties, Givinostat has recently demonstrated significant promise in the treatment of Duchenne
Muscular Dystrophy (DMD), leading to its approval in the United States in March 2024 for patients aged 6
years and older. The development of Givinestat for DMD was based on Phase II clinical trials showing
significant improvement in all histological muscle biopsy parameters in boys with DMD. Population
pharmacokinetic (PopPK) and pharmacodynamic (PD) modeling plays a crucial role in understanding the
relationship between drug exposure, patient factors, and clinical outcomes, thereby enabling optimized

dosing regimens for specific populations.

HDAC inhibitors like Givinostat work by modulating gene expression through increased histone
acetylation, which alters chromatin structure and promotes the transcription of specific genes, including
tumor suppressor genes. Givinestat contains the hydroxamate moiety (-CO-NH(OH)) that chelates zinc
within the hydrophobic catalytic domain of HDACs, resulting in high inhibitory efficacy with constants (K;)

ranging from 0.004 to 0.39 pM for various HDAC isoforms. Beyond its applications in hematologic
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malignancies, Givinestat has shown potential in neurological disorders including Alzheimer's disease and

Parkinson's Disease, expanding its therapeutic relevance [1] [2].

Population Pharmacokinetic Model Development

Structural Model and Covariate Analysis

A comprehensive population pharmacokinetic model for Givinostat was developed using data pooled
from seven clinical studies, encompassing a diverse patient population. The structural model was
characterized as a two-compartment model with first-order absorption incorporating a lag time and first-
order elimination from the central compartment. This model effectively described the time course of
Givinostat plasma concentrations following oral administration and provided the foundation for evaluating

covariate effects.

e Body Weight Effect: The analysis demonstrated that body weight significantly influenced
Givinostat apparent clearance (CL/F), with increasing body weight associated with increased
clearance. This relationship supported the implementation of weight-based dosing strategies,

particularly crucial for pediatric patients with DMD where body weight can vary substantially.

e Demographic and Physiological Covariates: Other patient factors were evaluated for their potential
impact on Givinostat pharmacokinetics, though the published model primarily incorporated body
weight as the significant covariate. The model was developed using nonlinear mixed-effects
modeling (NONMEM) approaches, allowing for the characterization of both inter-individual and

residual variability in Givinostat exposure parameters.

The PopPK model was subsequently qualified through predictive performance assessments including
visual predictive checks and bootstrap analyses, confirming its robustness for simulating exposure profiles

and informing dosing recommendations in the target patient population [3].

Model Parameters and Estimation
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The table below summarizes the key population pharmacokinetic parameters for Givinostat derived from the

final model:

Table 1: Population Pharmacokinetic Parameters of Givinostat

Interindividual

Parameter Estimate Description -
Variability (%)
CLIF (L/h) Apparent Clearance
Effect of BW on Significant  Increasing clearance with increasing -
CLIF body weight
VclF (L) Apparent Volume of Central
Compartment
QIF (L/h) Intercompartmental Clearance
VpIF (L) Apparent Volume of Peripheral
Compartment
Ka (1/h) Absorption Rate Constant
ALAG (h) Absorption Lag Time

The parameters listed in Table 1 formed the basis for simulation-based dosing recommendations,
particularly for the pediatric DMD population. The model successfully characterized the pharmacokinetic
profile of Givinostat, demonstrating increasing apparent clearance with increasing body weight, which

justified weight-based dosing regimens for the Phase III clinical program [3].

Pharmacokinetic-Pharmacodynamic Relationship and
Safety

Exposure-Response Modeling for Efficacy and Safety
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The relationship between Givinestat exposure and its pharmacodynamic effects was characterized through
a comprehensive PK/PD analysis, with a specific focus on platelet count reduction as a key safety
biomarker. The developed PK/PD model effectively described the time course of platelet counts in patients

receiving Givinestat treatment over six months.

o Efficacy Exposure Targets: While specific efficacy targets for DMD were not fully elucidated in the
available literature, exposure-response relationships from Phase II studies supported the selection of a
target exposure range of 554-641 ng-h/mL (arithmetic mean systemic exposure) for weight-based
dosing regimens. This range was associated with significant improvement in muscle histological

parameters in boys with DMD.

o Safety Monitoring: The most notable PD finding was the dose-dependent reduction in platelet
counts, a known class effect of HDAC inhibitors. The PK/PD model simulations predicted that
weight-based dosing would result in an average platelet count decrease of approximately 45% from

baseline, with the maximum decrease occurring within 28 days of treatment initiation.

The PK/PD model was used to simulate the proportion of patients experiencing clinically significant
thrombocytopenia across the treatment period. After one week of treatment, approximately 1% of patients
were predicted to have platelet counts below 75 x 10°/L, increasing to 14-15% after six months of
continuous therapy. These findings informed the implementation of regular platelet monitoring in the

Givinostat Phase III clinical trial program [3].

Clinical Safety Profile

Beyond thrombocytopenia, Givinostat's safety profile has been characterized in various clinical trials.
Commonly reported adverse events include gastrointestinal disturbances (such as mild diarrhea and
abdominal pain), fatigue, and decreases in other blood cell counts including leukopenia (reduced white
blood cells). These safety findings are consistent with the known profile of HDAC inhibitors and were

generally manageable with appropriate monitoring and dose adjustments [2].

Table 2: Givinostat Pharmacokinetic-Pharmacodynamic Relationships
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Target
Exposure Metric - 9 Pharmacodynamic Outcome Clinical Significance
ange
AUC 4 554-641 Efficacy in DMD (muscle Target exposure for
ng-h/mL biopsy parameters) weight-based dosing
Cavg Platelet count reduction Average 45% decrease
from baseline
Time to Maximum Effect  Within 28 Maximum platelet reduction Early monitoring
days recommended
Probability of After 6 Platelet count <75 x 10%/L 14-15% of patients
Thrombocytopenia months

Bioanalytical Method for Givinostat Quantification

UPLC-MS/MS Protocol

A robust and sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-
MS/MS) method has been developed and validated for the quantification of Givinestat in biological
matrices. This method provides the essential analytical foundation for supporting pharmacokinetic studies in

both preclinical and clinical settings.

e Sample Preparation: Biological samples (100 pL of plasma) undergo protein precipitation using
300 pL of acetonitrile. Following vortex mixing and centrifugation at 13,000 x g for 10 minutes, the
supernatant is transferred for analysis. The internal standard used is eliglustat (200 ng/mL in

acetonitrile), which is added during the precipitation step.

e Chromatographic Conditions: Separation is achieved using a Waters ACQUITY UPLC BEH C18
column (1.7 pm, 2.1 x 50 mm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in
water (A) and acetonitrile (B) with a flow rate of 0.3 mL/min. The gradient elution program is as

follows: 0-0.5 min (10% B), 0.5-1.0 min (linear increase to 90% B), 1.0-1.4 min (maintained at 90%
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B), 1.4-1.5 min (return to 10% B), and 1.5-2.0 min (re-equilibration at 10% B). The injection volume
is 1.0 pL.

e Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM)
in positive electrospray ionization mode. The mass transition pairs monitored are m/z 422.01 -
186.11 for Givinostat (collision energy: 25 eV; cone voltage: 30 V) and m/z 405.40 — 84.10 for the
internal standard (collision energy: 20 eV; cone voltage: 30 V). The ion source temperature is set at

150°C with a capillary voltage of 2.0 kV [1].

Method Validation

The UPLC-MS/MS method has been comprehensively validated according to regulatory guidelines for

bioanalytical methods:

e Linearity and Range: The method demonstrates excellent linearity over the concentration range of 2-

4000 ng/mL with a correlation coefficient (rz) of 0.998. This wide dynamic range accommodates the

expected plasma concentrations following therapeutic dosing.

e Precision and Accuracy: Both intra-day and inter-day precision (RSD%) were within 15%, with
accuracy (RE%) ranging from 95.8% to 108.6%. These results indicate reliable reproducibility and

accuracy suitable for pharmacokinetic studies.

e Recovery and Matrix Effects: The extraction recovery exceeded 90%, indicating efficient sample
preparation. The matrix effect ranged from 98.2% to 107.6%, demonstrating minimal ion suppression

or enhancement and confirming method robustness against plasma matrix variations [1].

Preclinical Pharmacokinetics and Metabolic Stability

In Vivo Pharmacokinetics in Rats

The validated UPLC-MS/MS method has been applied to characterize the preclinical pharmacokinetics of
Givinostat in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. The results revealed a

pharmacokinetic profile characterized by rapid absorption and slow clearance.
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e Absorption and Exposure: Givinostat was rapidly absorbed, with time to maximum concentration
(Tnax) occurring within approximately 2 hours. The maximum concentration (C,,,,) and area
under the curve (AUC) values were consistent with good oral bioavailability, supporting once or

twice daily dosing in clinical settings.

e Elimination Characteristics: The elimination half-life observed in rats was approximately 6 hours,
similar to that reported in healthy human volunteers (approximately 6.0 hours after a 100 mg dose).
This moderate half-life supports twice-daily dosing regimens to maintain therapeutic exposures

throughout the dosing interval.

In Vitro Metabolic Stability

In vitro metabolic stability studies using rat liver microsomes (RLMs) provided insights into Givinostat's
metabolic characteristics. The results indicated a slow intrinsic clearance (CL;,,) of 14.92 pL/min/mg
protein and a relatively long in vitro half-life (t;,,) of 92.87 minutes. These findings suggest that Givinostat
undergoes moderate hepatic metabolism, consistent with its in vivo elimination profile. Givinostat is
primarily metabolized via oxidation (mediated predominantly by cytochrome P450 enzymes, including

CYP2D6) and subsequent glucuronide and sulfate conjugation [1].

Table 3: Preclinical and Clinical Pharmacokinetic Parameters of Givinostat

Parameter Preclinical (Rat) Clinical (Human) Notes

Dose 10 mg/kg (oral) 50-600 mg (oral)

Tmax (h) ~2 2.1 (after 100 mg) Rapid absorption
Cmax 199 nmol/L (after 100 mg) Dose-dependent
Half-life (h) ~6 6.0 (after 100 mg) Moderate elimination
CLIF Increases with body weight Weight-based dosing
In vitro ty;, (min) 92.87 (RLM) Metabolic stability
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Model Applications and Dosing Recommendations

Clinical Implementation and Dosing Strategies

The population PK and PK/PD models for Givinostat have been instrumental in guiding dosing
recommendations for clinical trials, particularly in the pediatric DMD population. Based on the model
simulations, a weight-based dosing regimen was implemented for the Phase III clinical program to ensure

optimal exposure across the diverse patient population.

¢ Dosing Algorithm: The recommended dosing strategy involves body weight-adjusted doses ranging
from 20 to 70 mg twice daily, with the exact dose determined by the patient's body weight. This
approach aims to achieve systemic exposures within the target therapeutic range (554-641 ng-h/mL)

associated with efficacy in Phase II studies.

o Safety Monitoring Protocol: To manage the identified risk of thrombocytopenia, the protocol
includes regular platelet count monitoring, particularly during the first month of treatment when the
maximum decrease occurs. Dose adjustments or temporary interruptions are recommended for patients

experiencing significant platelet reductions below predefined thresholds.

The application of PopPK/PD modeling in Givinestat clinical development represents a model-informed
drug development approach, optimizing dosing strategies while proactively managing identified safety
concerns. This methodology enhances the probability of success in late-stage clinical trials and supports

regulatory decision-making [3].
Experimental Protocols

Protocol 1: Population PK Model Development

Objective: To develop a population pharmacokinetic model for Givinestat using pooled data from clinical

studies.

Procedures:
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e Data Collection: Pool pharmacokinetic data from seven clinical studies including healthy volunteers
and patients

e Structural Model Identification: Evaluate one-, two-, and three-compartment models with first-order
elimination

e Covariate Analysis: Assess relationship between demographic factors (body weight, age,
renal/hepatic function) and PK parameters

e Model Validation: Perform visual predictive checks, bootstrap analysis, and numerical predictive
checks

Analytical Methods: Population modeling using NONMEM with first-order conditional estimation method

Protocol 2: PKIPD Model for Platelet Response

Objective: To characterize the relationship between Givinostat exposure and platelet count time course.

Procedures:

¢ Data Collection: Collect platelet counts from patients receiving Givinostat 20-70 mg twice daily for 6
months

e Baseline Model: Establish baseline platelet count accounting for natural variations

e Drug Effect Model: Link Givinostat exposure to platelet count reduction using direct effect or transit
models

e Model Simulation: Simulate proportion of patients with platelet counts <75 x 10%/L over time

Analytical Methods: PK/PD modeling using NONMEM; simulation of 1000 virtual patients for probability

estimates

Visualizations

Workflow for Population PK/PD Model Development
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Givinostat PK/PD Relationship and Clinical Implementation
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Conclusion

The development and application of population pharmacokinetic and pharmacodynamic models for
Givinostat have been instrumental in guiding its clinical development, particularly for the treatment of
Duchenne Muscular Dystrophy. The implemented two-compartment population PK model with body
weight as a significant covariate on clearance has enabled the implementation of rational, weight-based
dosing regimens. The integrated PK/PD model characterizing the exposure-platelet relationship has
informed critical safety monitoring protocols. The robust UPLC-MS/MS bioanalytical method has

supported reliable concentration quantification across studies. Together, these model-informed drug
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development approaches have optimized Givinostat's therapeutic profile, contributing to its successful

regulatory approval and highlighting the value of quantitative clinical pharmacology in drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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